methyl 4-acetyl-2,3-dihydro-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-acetyl-2,3-dihydro-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that features a pyrrole ring, which is a five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-acetyl-2,3-dihydro-1H-pyrrole-2-carboxylate typically involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester. This ester is then reacted with acetic anhydride to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetyl-2,3-dihydro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 4-acetyl-2,3-dihydro-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, dyes, and other materials.
Mechanism of Action
The mechanism by which methyl 4-acetyl-2,3-dihydro-1H-pyrrole-2-carboxylate exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-acetyl-2,3-dihydro-1H-pyrrole-2-carboxylate is unique due to its specific functional groups and the resulting chemical properties. Its acetyl and ester groups provide distinct reactivity patterns compared to other pyrrole derivatives, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 4-acetyl-2,3-dihydro-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H11NO3/c1-5(10)6-3-7(9-4-6)8(11)12-2/h4,7,9H,3H2,1-2H3 |
InChI Key |
INLIQDRQQPAEEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC(C1)C(=O)OC |
Origin of Product |
United States |
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